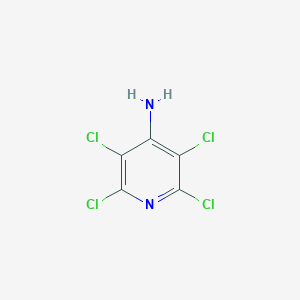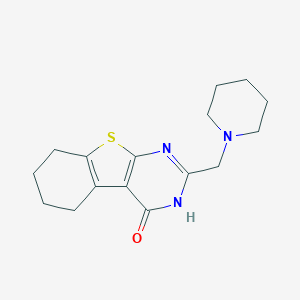
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno-pyrimidinone family and has been shown to exhibit promising activity against various diseases.
Aplicaciones Científicas De Investigación
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors. It has been suggested that this compound may inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to exhibit promising activity against various diseases, making it a valuable tool for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand its therapeutic effects and aid in the development of more effective drugs. Another direction is to explore its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base. The resulting intermediate is then reacted with piperidine and formaldehyde to yield the final product. The synthesis of this compound has been optimized and improved over the years to increase yield and purity.
Propiedades
Número CAS |
20886-96-8 |
|---|---|
Nombre del producto |
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one |
Fórmula molecular |
C16H21N3OS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
Clave InChI |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
SMILES canónico |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



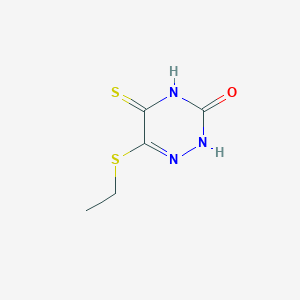

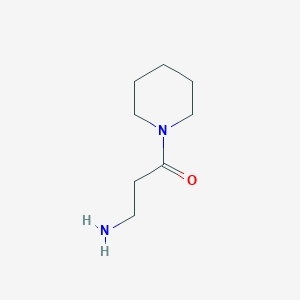
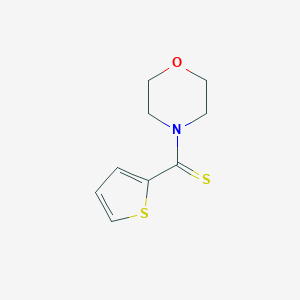
![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)
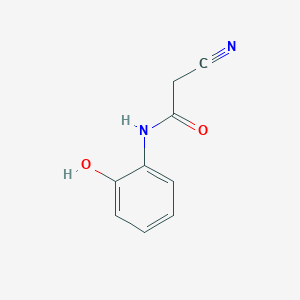
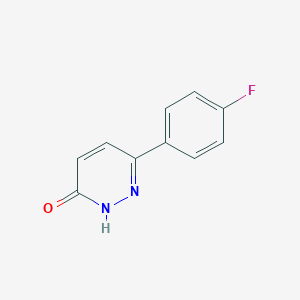
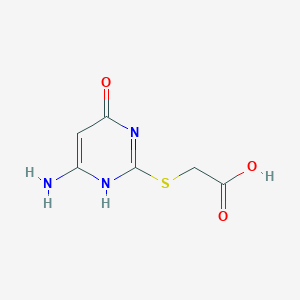
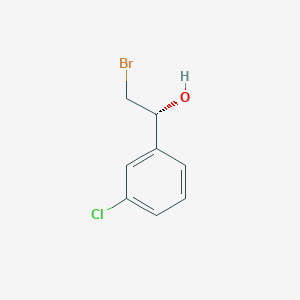
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
